N-(2,3-difluorophenyl)-2-(pyridin-3-yl)acetamide
Description
N-(2,3-difluorophenyl)-2-(pyridin-3-yl)acetamide is a chemical compound that belongs to the class of acetamides This compound features a difluorophenyl group and a pyridinyl group attached to an acetamide moiety
Properties
Molecular Formula |
C13H10F2N2O |
|---|---|
Molecular Weight |
248.23 g/mol |
IUPAC Name |
N-(2,3-difluorophenyl)-2-pyridin-3-ylacetamide |
InChI |
InChI=1S/C13H10F2N2O/c14-10-4-1-5-11(13(10)15)17-12(18)7-9-3-2-6-16-8-9/h1-6,8H,7H2,(H,17,18) |
InChI Key |
HOJJMPQEHOIDLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)NC(=O)CC2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-difluorophenyl)-2-(pyridin-3-yl)acetamide typically involves the reaction of 2,3-difluoroaniline with 3-pyridinecarboxylic acid or its derivatives under specific conditions. The reaction may require the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-difluorophenyl)-2-(pyridin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, especially at the fluorine positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the fluorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its biological activity, including potential antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a drug candidate for various diseases.
Industry: It could be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2,3-difluorophenyl)-2-(pyridin-3-yl)acetamide would depend on its specific biological or chemical activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-difluorophenyl)-2-(pyridin-2-yl)acetamide
- N-(2,3-difluorophenyl)-2-(pyridin-4-yl)acetamide
- N-(2,4-difluorophenyl)-2-(pyridin-3-yl)acetamide
Uniqueness
N-(2,3-difluorophenyl)-2-(pyridin-3-yl)acetamide is unique due to the specific positioning of the difluorophenyl and pyridinyl groups, which can influence its chemical reactivity and biological activity. The presence of fluorine atoms can also enhance its stability and lipophilicity, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
